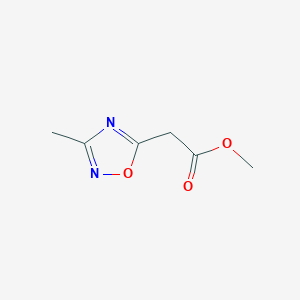![molecular formula C11H22OSi B8784122 (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane CAS No. 98733-45-0](/img/structure/B8784122.png)
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane
Übersicht
Beschreibung
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is a chemical compound with the molecular formula C10H20OSi. It is commonly used as an intermediate in the synthesis of organosilicon compounds, which are widely utilized in various industrial applications, including lubricants, waterproofing agents, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 1,1-dimethyl-2-propyn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, waterproofing agents, and sealants.
Wirkmechanismus
The mechanism of action of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane involves its ability to form stable bonds with various substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of organosilicon compounds. These interactions are crucial for its applications in chemistry, biology, and industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Another organosilicon compound with similar applications.
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-methyl-2-propyn-1-yl]oxy]-: A closely related compound with comparable properties.
Uniqueness
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of specialized organosilicon compounds .
Eigenschaften
CAS-Nummer |
98733-45-0 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-9-11(5,6)12-13(7,8)10(2,3)4/h1H,2-8H3 |
InChI-Schlüssel |
GBZCUMOLXVTYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8784096.png)



![5-Amino-2-[2-(dimethylamino)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B8784120.png)
